2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide is a complex organic compound that features a unique structure combining an indene moiety with a propynyl group and an acetamide functionality
Mechanism of Action
Mode of Action
The mode of action of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound Given the complexity of this compound, it is possible that it influences multiple pathways, each with its own downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound are currently unknown. These properties will have a significant impact on the bioavailability of the compound, determining how much of the drug reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of This compound These effects will depend on the compound’s specific targets and the pathways they are involved in .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized by the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Propynyl Group: This step involves the alkylation of the indene derivative with a propynyl halide in the presence of a strong base.
Amidation Reaction: The final step involves the reaction of the intermediate with N-methyl-N-phenylacetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indene moiety or the propynyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indene ring or the propynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the indene or propynyl moieties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, particularly those involving receptor-ligand interactions.
Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new polymers, coatings, or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds such as 1H-indene and its various substituted forms share structural similarities with the indene moiety of the target compound.
Propynyl Amines: Compounds featuring a propynyl group attached to an amine, such as propargylamine, are structurally related.
Acetamides: N-methyl-N-phenylacetamide and its derivatives are similar in terms of the acetamide functionality.
Uniqueness
The uniqueness of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide lies in its combination of these structural features, which may confer unique chemical and biological properties. This combination of an indene moiety, a propynyl group, and an acetamide functionality is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-3-15-23(20-14-13-17-9-7-8-12-19(17)20)16-21(24)22(2)18-10-5-4-6-11-18/h1,4-12,20H,13-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSYVOREFVGTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN(CC#C)C2CCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.